2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperazine ring substituted with a 4-chlorobenzoyl group. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of benzothiazoles, which are known for their anticancer, antimicrobial, and central nervous system activities . The 4-chlorobenzoyl moiety enhances lipophilicity and may influence receptor binding, making the compound a candidate for structure-activity relationship (SAR) studies against analogs.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-14-7-5-13(6-8-14)17(23)21-9-11-22(12-10-21)18-20-15-3-1-2-4-16(15)24-18/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAQNHDORKWHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzothiazole derivatives, including 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole. Research indicates that compounds with a benzothiazole moiety can exhibit potent antiproliferative effects against various cancer cell lines. For instance, derivatives have shown activity against human breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole | Breast Cancer | 5.2 | Induction of apoptosis |
| 2-(4-hydroxyphenyl)-benzothiazole | Lung Cancer | 3.8 | Cell cycle arrest |
| 2-(4-methylphenyl)-benzothiazole | Colon Cancer | 6.5 | Inhibition of proliferation |
Anticonvulsant Effects
The compound has also been investigated for its anticonvulsant properties. A study conducted on various benzothiazole derivatives demonstrated significant activity in reducing seizure frequency in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Table 2: Anticonvulsant Activity of Benzothiazole Derivatives
| Compound | Model Used | Dose (mg/kg) | Effectiveness (%) |
|---|---|---|---|
| 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole | PTZ-induced seizures | 20 | 85% |
| 2-(3H)-benzothiazolone | MES model | 30 | 90% |
| 2-(4-methylphenyl)-benzothiazole | Maximal Electroshock | 15 | 80% |
Anti-inflammatory Properties
Research has also pointed to the compound's potential as an anti-inflammatory agent. Benzothiazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . This suggests that the compound could be developed further for treating inflammatory diseases.
Table 3: COX Inhibition by Benzothiazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole | 12.5 | 8.0 |
| Aspirin | 10.0 | 9.5 |
| Indomethacin | 15.0 | 7.0 |
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives to optimize their pharmacological profiles. For example, a study found that modifications at the piperazine ring significantly enhanced the agonistic activity towards peroxisome proliferator-activated receptor delta (PPARδ), which is implicated in metabolic syndromes .
Case Study: PPARδ Agonism
A novel derivative was identified that exhibited high selectivity for PPARδ with an EC50 value of . This compound also increased high-density lipoprotein cholesterol levels in vivo, indicating its potential for treating hypercholesterolemia .
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole (Compound 3e)
- Structure : The 4-chlorobenzoyl group is attached to a phenyl ring directly connected to the benzothiazole, unlike the piperazine-linked target compound.
- Properties : IR and NMR data (δ 8.03–7.32 for aromatic protons) confirm the presence of the 4-chlorobenzoyl group and benzothiazole core .
- Activity : Part of antitubercular derivatives, though specific MIC values for the target compound remain unstudied .
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure : A methyl group replaces the 4-chlorobenzoyl substituent on the piperazine.
- Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine .
- Impact : Reduced lipophilicity (compared to the target compound) may alter bioavailability or target engagement.
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole
- Structure : 4-Nitrobenzyl substituent on piperazine.
Benzothiazole Derivatives with Aliphatic Linkers
Aminoacetylenic Benzothiazoles (BZ2–BZ7)
- Structure : Piperidine, pyrrolidine, or azepane groups linked via a but-2-yn-1-yl chain to benzothiazole.
- Activity: BZ5 (azepane): MIC = 15.62 µg/mL against S. aureus and C. albicans . BZ7 (2,6-dimethylpiperidine): MIC = 31.25 µg/mL against P. aeruginosa .
- Comparison : The target compound’s aromatic substituent may confer broader-spectrum activity compared to aliphatic cyclic amines.
Key Physicochemical Parameters
Notes: The target compound’s higher molecular weight and moderate lipophilicity (XLogP3 ~4.2) balance solubility and membrane penetration, critical for CNS or intracellular targets.
Antimicrobial Activity
- Aminoacetylenic Derivatives: Activity correlates with substituent size and polarity. Azepane (BZ5) showed superior antifungal activity, suggesting larger aliphatic rings enhance membrane disruption .
- Target Compound : The 4-chlorobenzoyl group may improve Gram-positive bacterial targeting due to aromatic stacking with bacterial enzymes.
Anticancer Potential
- Benzothiazole-Piperazine Hybrids : highlights anticancer screening of similar compounds, though specific data for the target compound is lacking. Piperazine-linked scaffolds often enhance DNA intercalation or kinase inhibition .
Antitubercular Activity
- Compound 3e: Structural analogs with 4-chlorobenzoyl groups are prioritized for antitubercular studies, likely targeting mycobacterial enoyl-ACP reductase .
Biological Activity
The compound 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a member of the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole consists of a benzothiazole core linked to a piperazine moiety with a chlorobenzoyl substituent. This specific arrangement contributes to its biological activity.
Biological Activity Overview
Benzothiazole derivatives, including the compound , exhibit a broad spectrum of biological activities such as:
- Antimicrobial Activity : Several studies have reported that benzothiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
- Anti-inflammatory Effects : The compound is believed to exert anti-inflammatory actions by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Neuroprotective Properties : Benzothiazole derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. They may act as acetylcholinesterase inhibitors and promote neuroprotection through multiple pathways .
The exact mechanisms through which 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole exerts its effects are not fully elucidated. However, several proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and neurotransmitter degradation, thereby enhancing neuroprotective effects .
- Binding Interactions : It is hypothesized that the compound interacts with various biomolecules, potentially altering gene expression and cellular signaling pathways.
Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective potential of benzothiazole derivatives, it was found that compounds similar to 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole exhibited significant inhibition of acetylcholinesterase activity. This inhibition correlated with improved cognitive function in animal models of Alzheimer's disease .
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. The results indicated that compounds with structural similarities to 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Comparative Analysis
A comparative analysis of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole with other benzothiazole derivatives reveals its unique position based on biological activity:
Q & A
Q. How to design a robust SAR study for piperazine-benzothiazole hybrids?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
